molecular formula C11H11NO B1469209 [3-(Furan-3-yl)phenyl]methanamine CAS No. 1116383-36-8

[3-(Furan-3-yl)phenyl]methanamine

Cat. No.: B1469209
CAS No.: 1116383-36-8
M. Wt: 173.21 g/mol
InChI Key: ADYFRHFMKFGVPJ-UHFFFAOYSA-N
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Description

[3-(Furan-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H11NO It consists of a phenyl ring substituted with a furan ring at the third position and an amine group attached to the methylene bridge

Biochemical Analysis

Biochemical Properties

[3-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific proteins .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolism of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, which help in its localization and accumulation within specific cellular compartments. These interactions are essential for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and the nature of its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-3-yl)phenyl]methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a furan boronic acid and a phenyl halide.

    Introduction of the Amine Group: The final step involves the reduction of a nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalyst concentration, are crucial for maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Furan-3-yl)phenyl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or a nitrile under specific conditions.

    Reduction: The nitro precursor can be reduced to form the amine group.

    Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound.

Scientific Research Applications

[3-(Furan-3-yl)phenyl]methanamine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

[3-(Furan-3-yl)phenyl]methanamine: can be compared with similar compounds such as:

    [3-(Thiophen-3-yl)phenyl]methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    [3-(Pyridin-3-yl)phenyl]methanamine: Contains a pyridine ring, offering different electronic properties.

    [3-(Pyrrol-3-yl)phenyl]methanamine: Features a pyrrole ring, which can affect its reactivity and interactions.

The uniqueness of This compound

Properties

IUPAC Name

[3-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFRHFMKFGVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same method as in Example 19-(ii), 3-furanboronic acid was reacted with the 3-bromobenzyl amine to give 1-[3-(furan-3-yl)phenyl]methanamine (yield: 76%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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